N6-Methyladenosine-d3
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Overview
Description
N6-Methyladenosine-d3 is a stable isotope-labeled compound used extensively in scientific research. It is a derivative of N6-methyladenosine, which is a prevalent modification found in various RNA molecules. This modification plays a crucial role in regulating RNA metabolism, including stability, splicing, and translation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-Methyladenosine-d3 involves the incorporation of deuterium atoms into the N6-methyladenosine molecule. This can be achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the methylation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated systems to ensure high purity and yield. The process includes rigorous quality control measures to verify the incorporation of deuterium and the overall integrity of the compound .
Chemical Reactions Analysis
Types of Reactions
N6-Methyladenosine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the methyl group, potentially converting it into a hydroxyl group.
Reduction: This can reverse oxidation, restoring the methyl group.
Substitution: The methyl group can be replaced with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce various alkylated compounds .
Scientific Research Applications
N6-Methyladenosine-d3 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and analysis in various experiments. Its applications include:
Chemistry: Used in studies of RNA modifications and interactions.
Biology: Helps in understanding RNA metabolism and gene expression regulation.
Medicine: Investigated for its role in cancer biology and potential therapeutic targets.
Industry: Utilized in the development of diagnostic tools and pharmaceuticals .
Mechanism of Action
N6-Methyladenosine-d3 exerts its effects by mimicking the natural N6-methyladenosine modification in RNA. It interacts with specific proteins and enzymes involved in RNA metabolism, such as methyltransferases and demethylases. These interactions influence RNA stability, splicing, and translation, ultimately affecting gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
N1-Methyladenosine: Another methylated adenosine derivative with distinct biological roles.
5-Methylcytidine: A methylated cytidine with similar applications in RNA research.
N6-Methyl-2’-deoxyadenosine: A DNA analog of N6-methyladenosine
Uniqueness
N6-Methyladenosine-d3 is unique due to its stable isotope labeling, which provides enhanced accuracy in experimental tracking and analysis. This makes it particularly valuable in studies requiring precise quantification and localization of RNA modifications .
Properties
CAS No. |
139896-43-8 |
---|---|
Molecular Formula |
C₁₁H₁₂D₃N₅O₄ |
Molecular Weight |
284.29 |
Synonyms |
6-Methyladenosine-d3; 6-Methylamino-9-β-D-ribofuranosylpurine-d3; 6-Methylaminopurine D-riboside-d3; 6-Methylaminopurine ribonucleoside-d3; 6-Methylaminopurine riboside-d3; 9-β-D-Ribofuranosyl-N6-methylaminopurine-d3; _x000B_N-Methyladenosine-d3; N6-Methyla |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.